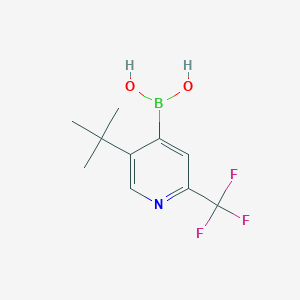
(5-(tert-Butyl)-2-(trifluoromethyl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(tert-Butyl)-2-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with tert-butyl and trifluoromethyl groups, along with a boronic acid functional group. The unique structure of this compound makes it valuable in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tert-Butyl)-2-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-(trifluoromethyl)pyridine and tert-butyl magnesium chloride.
Grignard Reaction: The tert-butyl group is introduced via a Grignard reaction, where tert-butyl magnesium chloride reacts with 5-bromo-2-(trifluoromethyl)pyridine to form the corresponding tert-butyl derivative.
Borylation: The final step involves the borylation of the tert-butyl derivative using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-(tert-Butyl)-2-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.
Biology
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new drugs.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Therapeutics: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry
Material Science: Used in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: Investigated for its potential use in agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-(tert-Butyl)-2-(trifluoromethyl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (5-(tert-Butyl)-2-(trifluoromethyl)pyridin-3-yl)boronic acid
- (5-(tert-Butyl)-2-(trifluoromethyl)pyridin-2-yl)boronic acid
- (5-(tert-Butyl)-2-(trifluoromethyl)pyridin-6-yl)boronic acid
Uniqueness
(5-(tert-Butyl)-2-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and selectivity in chemical reactions. The presence of both tert-butyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H13BF3NO2 |
|---|---|
Peso molecular |
247.02 g/mol |
Nombre IUPAC |
[5-tert-butyl-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C10H13BF3NO2/c1-9(2,3)6-5-15-8(10(12,13)14)4-7(6)11(16)17/h4-5,16-17H,1-3H3 |
Clave InChI |
FNYJBSSDDQVRQV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1C(C)(C)C)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















